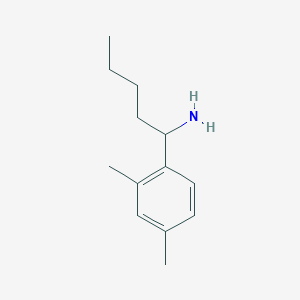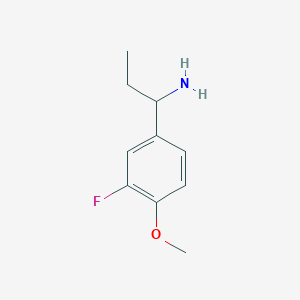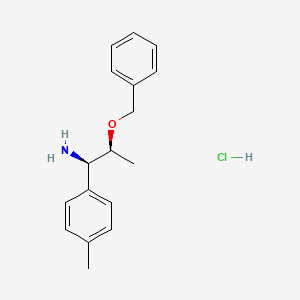
(1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and p-tolualdehyde.
Formation of Intermediate: The benzyl alcohol is first converted to benzyl bromide using hydrobromic acid. This intermediate is then reacted with p-tolualdehyde in the presence of a base to form the corresponding benzyl ether.
Amine Introduction: The benzyl ether is then subjected to reductive amination with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted benzyl ethers.
科学研究应用
(1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and activity. The molecular pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
相似化合物的比较
Similar Compounds
- (1R,2S)-2-Benzyloxy-1-phenyl-propylamine hydrochloride
- (1R,2S)-2-Benzyloxy-1-methyl-propylamine hydrochloride
- (1R,2S)-2-Benzyloxy-1-ethyl-propylamine hydrochloride
Uniqueness
(1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride is unique due to its specific stereochemistry and the presence of the p-tolyl group, which can influence its reactivity and interactions with biological targets. This compound’s distinct structure allows for unique applications in medicinal chemistry and organic synthesis compared to its analogs.
属性
分子式 |
C17H22ClNO |
|---|---|
分子量 |
291.8 g/mol |
IUPAC 名称 |
(1R,2S)-1-(4-methylphenyl)-2-phenylmethoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-13-8-10-16(11-9-13)17(18)14(2)19-12-15-6-4-3-5-7-15;/h3-11,14,17H,12,18H2,1-2H3;1H/t14-,17-;/m0./s1 |
InChI 键 |
QIXPIFSJIYIIJB-RVXRQPKJSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@H]([C@H](C)OCC2=CC=CC=C2)N.Cl |
规范 SMILES |
CC1=CC=C(C=C1)C(C(C)OCC2=CC=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


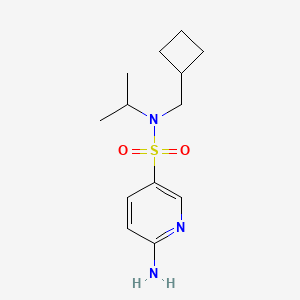
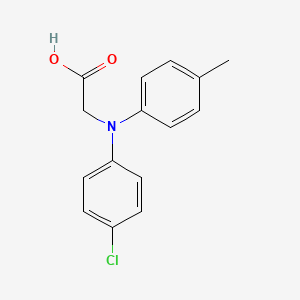
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B13000456.png)

![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine](/img/structure/B13000475.png)
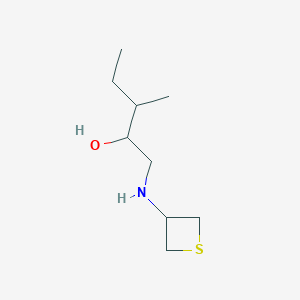

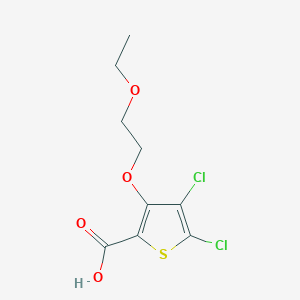

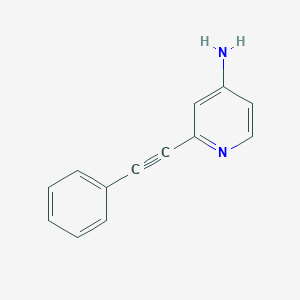
![3-Isobutyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13000506.png)
